(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride

Anticholinergic Structure-Activity Relationship Central vs. Peripheral Selectivity

(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate hydrochloride (CAS 2909-92-4) is a synthetic piperidine ester belonging to the methoxydiphenylacetate class of anticholinergic agents, with molecular formula C₂₂H₂₈ClNO₃ and molecular weight ~389.92 g/mol. The compound features a 2-piperidylmethyl ester moiety, an N-methyl substituent, and an α-methoxy group on the diphenylacetate core — structural elements that collectively distinguish it from the more extensively studied 4-piperidyl benzilate series that includes drugs such as enpiperate and caramiphen.

Molecular Formula C22H28ClNO3
Molecular Weight 389.9 g/mol
CAS No. 2909-92-4
Cat. No. B13824879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate;hydrochloride
CAS2909-92-4
Molecular FormulaC22H28ClNO3
Molecular Weight389.9 g/mol
Structural Identifiers
SMILESCN1CCCCC1COC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC.Cl
InChIInChI=1S/C22H27NO3.ClH/c1-23-16-10-9-15-20(23)17-26-21(24)22(25-2,18-11-5-3-6-12-18)19-13-7-4-8-14-19;/h3-8,11-14,20H,9-10,15-17H2,1-2H3;1H
InChIKeyJKNOHACLNUTLCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate Hydrochloride (CAS 2909-92-4) — Structural Baseline and Class Context


(1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate hydrochloride (CAS 2909-92-4) is a synthetic piperidine ester belonging to the methoxydiphenylacetate class of anticholinergic agents, with molecular formula C₂₂H₂₈ClNO₃ and molecular weight ~389.92 g/mol . The compound features a 2-piperidylmethyl ester moiety, an N-methyl substituent, and an α-methoxy group on the diphenylacetate core — structural elements that collectively distinguish it from the more extensively studied 4-piperidyl benzilate series that includes drugs such as enpiperate and caramiphen [1]. The hydrochloride salt form enhances aqueous solubility and crystallinity, making it suitable for pharmaceutical research and analytical applications.

Why Generic Substitution Fails: Positional and Functional Group Differentiation of CAS 2909-92-4 from Close Structural Analogs


Substitution of CAS 2909-92-4 with its nearest structural analogs — the 4-piperidyl isomer (CAS 2886-62-6), the α-hydroxy benzilate (CAS 94909-90-7), or the N-ethyl caramiphen (CAS 77-22-5) — is not pharmacologically neutral. Established structure-activity relationships in the piperidyl anticholinergic class demonstrate that ester side-chain position alone drives differential central versus peripheral potency, with the 2-piperidyl configuration conferring the lowest central activity among the 2-, 3-, and 4-regioisomers [1]. Simultaneously, the methoxy-for-hydroxyl substitution at the α-carbon of the diphenylacetate moiety markedly reduces anticholinergic potency relative to classical benzilate esters [1]. These dual structural deviations produce a compound with a distinct pharmacological fingerprint that cannot be replicated by off-the-shelf replacement with more common 4-substituted or α-hydroxy variants.

Quantitative Differentiation Evidence for (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate Hydrochloride (2909-92-4)


Ester Side-Chain Position: Reduced Central Anticholinergic Potency of the 2-Piperidyl Isomer vs. 4-Piperidyl Comparator

Class-level structure-activity data from Abood's comprehensive review of centrally active anticholinergics establishes that the position of the ester side chain on the piperidine ring directly modulates central anticholinergic potency, with the rank order being 4-piperidyl > 3-piperidyl > 2-piperidyl [1]. The target compound, bearing the ester functionality at the 2-piperidylmethyl position, is therefore predicted to exhibit the lowest central anticholinergic activity within this regioisomeric series. This represents a differentiation from the 4-piperidyl isomer CAS 2886-62-6, which is expected to be the most centrally active congener.

Anticholinergic Structure-Activity Relationship Central vs. Peripheral Selectivity

α-Methoxy vs. α-Hydroxy Substitution: Diminished Anticholinergic Activity Relative to Benzilate Ester Analog

In the benzilic acid ester pharmacophore, the α-hydroxyl group (R₄) is identified as essential for robust central anticholinergic activity [1]. Abood explicitly states that 'R₄ must be a hydroxyl group, whereas compounds with hydrogen or an isosteric methyl group are devoid of central action and have diminished anticholinergic action.' The target compound carries a methoxy group (–OCH₃) at this position, which is a methyl isostere of the hydroxyl. This predicts that CAS 2909-92-4 will exhibit significantly reduced anticholinergic potency compared to its direct α-hydroxy analog, (1-methylpiperidin-2-yl)methyl 2-hydroxy-2,2-diphenylacetate (CAS 94909-90-7, N-methylpiperidinyl-2-methyl benzilate).

Antimuscarinic Benzilate Ester Functional Group Bioisostere

Synthetic Accessibility: 2-Piperidylmethanol Backbone as a Differentiated Scaffold from 4-Piperidyl Systems

The 2-piperidylmethanol backbone of CAS 2909-92-4 is derived from 1-methyl-2-piperidinemethanol (CAS 20845-34-5), a chiral synthon that is commercially available in both racemic and enantiopure (R)-forms (CAS 68474-13-5) [1]. This differs fundamentally from the 4-piperidyl analogs, which utilize 1-methyl-4-piperidinol as their alcohol precursor. The 2-hydroxymethyl substitution introduces a stereogenic center adjacent to the nitrogen, enabling enantioselective synthesis and chiral resolution strategies not accessible with the symmetrical 4-substituted compounds. The 1961 foundational study by Ryan and Ainsworth at Lilly Research Laboratories specifically established the synthetic methodology for this 2-substituted piperidine ester series, providing validated protocols for preparation [2].

Synthetic Chemistry Piperidine Derivatives Building Block

Computed Physicochemical Property Differentiation: Lipophilicity and Hydrogen-Bonding Profile vs. α-Hydroxy Analog

The replacement of the α-hydroxy group (CAS 94909-90-7) with an α-methoxy group (CAS 2909-92-4) produces a predictable shift in key physicochemical parameters: the methoxy group eliminates one hydrogen-bond donor (HBD) while retaining hydrogen-bond acceptor (HBA) capability, and increases lipophilicity. Computed logD (pH 7.4) for the α-hydroxy benzilate analog is reported as 1.11, while the α-methoxy compound is predicted to have a higher logD, consistent with the increased hydrophobic character of the methyl ether [1]. The molecular formula shifts from C₂₁H₂₅NO₃ (MW 339.43) to C₂₂H₂₈ClNO₃ (MW 389.92 as hydrochloride), reflecting both the methoxy substitution and the salt form .

Drug-Likeness Lipophilicity Hydrogen Bonding

Commercial Availability and Catalog Differentiation from Closest Analogs

CAS 2909-92-4 is listed in the ZINC database (ZINC05735237), confirming its commercial availability for virtual screening and compound procurement [1]. Market research reports specifically covering this compound are available, indicating defined supplier networks [2]. In contrast, the direct 4-piperidyl isomer (CAS 2886-62-6) and the α-hydroxy analog (CAS 94909-90-7) are listed by different supplier ecosystems, with varying purity grades and stock statuses. This fragmentation in the supply chain means that researchers seeking the specific 2-piperidyl α-methoxy combination cannot simply substitute with a more common 4-piperidyl benzilate without altering the structural determinants of biological activity.

Chemical Procurement Vendor Comparison Catalog Availability

Early-Stage Anticholinergic SAR: Foundation Study of 2-Substituted Piperidine Esters by Ryan and Ainsworth (1961)

The seminal 1961 publication by Ryan and Ainsworth (Lilly Research Laboratories) represents the first systematic investigation of ester and amide derivatives of 2-substituted piperidines as anticholinergic agents [1]. The study explicitly noted that while diphenylacetate and benzilate esters of 3- and 4-piperidine alcohols had been thoroughly investigated, 'there has been no report of a systematic investigation of the corresponding 2-piperidine compounds.' This paper established the synthetic methodology and pharmacological framework for the entire 2-piperidyl ester class to which CAS 2909-92-4 belongs. Thirty compounds were prepared and tested, providing the foundational SAR that informs all subsequent work on this scaffold.

Historical SAR Antispasmodic 2-Substituted Piperidine

Best-Fit Application Scenarios for (1-Methylpiperidin-2-yl)methyl 2-methoxy-2,2-diphenylacetate Hydrochloride (CAS 2909-92-4)


Peripheral vs. Central Anticholinergic Selectivity Profiling

For pharmacology groups dissecting the contribution of central versus peripheral muscarinic receptor blockade, CAS 2909-92-4 serves as a candidate peripheral-biased probe. As established in Section 3 (Evidence Item 1), the 2-piperidyl ester configuration is associated with the lowest central anticholinergic potency among the 2-, 3-, and 4-regioisomers [1]. Researchers comparing this compound head-to-head with its 4-piperidyl isomer (CAS 2886-62-6) can establish an in-class selectivity gradient without changing the methoxydiphenylacetate pharmacophore, enabling cleaner interpretation of structure-tissue selectivity relationships.

Negative Control Compound for α-Hydroxy Benzilate Antimuscarinic Assays

The α-methoxy group of CAS 2909-92-4, predicted to abolish central anticholinergic action and diminish peripheral activity relative to α-hydroxy benzilates (Section 3, Evidence Item 2), makes this compound a structurally matched negative control for assays involving (1-methylpiperidin-2-yl)methyl 2-hydroxy-2,2-diphenylacetate (CAS 94909-90-7) [1]. Using the methoxy analog as a control allows researchers to attribute observed pharmacological effects specifically to the α-hydroxy hydrogen-bond donor interaction, rather than to nonspecific membrane effects of the lipophilic diphenyl scaffold.

Chiral Medicinal Chemistry Starting Point for Enantioselective Muscarinic Ligands

Medicinal chemistry teams developing enantioselective muscarinic receptor modulators can leverage the stereogenic center at the 2-position of the piperidine ring (Section 3, Evidence Item 3). Unlike 4-piperidyl analogs that lack a chiral ester attachment point, CAS 2909-92-4 can be synthesized from enantiopure (R)-(1-methylpiperidin-2-yl)methanol (CAS 68474-13-5, ≥97–98% purity) [1][2], enabling the preparation of single-enantiomer libraries for differential receptor subtype screening.

Computational Chemistry and Virtual Screening Library Enrichment

The inclusion of CAS 2909-92-4 (ZINC05735237) in virtual screening libraries provides a structurally validated, commercially available 2-piperidyl α-methoxy phenotype that is underrepresented in standard diversity sets dominated by 4-substituted piperidines [1]. Its distinct hydrogen-bond donor/acceptor profile (HBD = 1 vs. 2 for benzilates) and increased lipophilicity (Section 3, Evidence Item 4) offer a differentiated region of chemical space for docking studies targeting muscarinic receptor subtypes, sigma receptors, or other CNS aminergic targets [2].

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